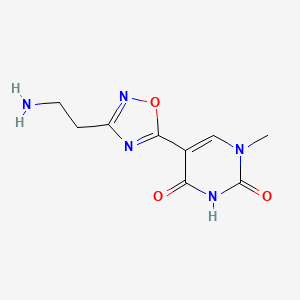
5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a unique combination of functional groups, including an oxadiazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione typically involves the formation of the oxadiazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxadiazole ring can be synthesized through the reaction of a hydrazide with a nitrile in the presence of an oxidizing agent. The pyrimidine ring can then be formed by reacting the oxadiazole intermediate with a suitable amidine or urea derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and electrophiles like alkyl halides or acyl chlorides. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
Major products formed from these reactions include substituted pyrimidines, reduced oxadiazoles, and various imine or nitrile derivatives.
Scientific Research Applications
5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The oxadiazole and pyrimidine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with oxadiazole or pyrimidine rings, such as:
- 1,2,4-oxadiazole derivatives
- Pyrimidine-2,4-dione derivatives
- Imidazole-containing compounds
Uniqueness
What sets 5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H11N5O3 |
|---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
5-[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O3/c1-14-4-5(7(15)12-9(14)16)8-11-6(2-3-10)13-17-8/h4H,2-3,10H2,1H3,(H,12,15,16) |
InChI Key |
UNWLMGYYAGEFDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2=NC(=NO2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















